molecular formula C15H19ClO B14482327 1-(2-Chlorocyclopentyl)-4-phenylbutan-1-one CAS No. 67281-44-1

1-(2-Chlorocyclopentyl)-4-phenylbutan-1-one

Cat. No.: B14482327
CAS No.: 67281-44-1
M. Wt: 250.76 g/mol
InChI Key: SQZAORIAYWEYGG-UHFFFAOYSA-N
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Description

1-(2-Chlorocyclopentyl)-4-phenylbutan-1-one is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of a chlorocyclopentyl group attached to a phenylbutanone backbone. The unique structure of this compound imparts specific chemical properties and reactivity, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 1-(2-Chlorocyclopentyl)-4-phenylbutan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorocyclopentanone with phenylbutanone under specific reaction conditions. The reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-(2-Chlorocyclopentyl)-4-phenylbutan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.

    Substitution: The chlorocyclopentyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or sodium ethoxide, leading to the formation of substituted cyclopentyl derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Chlorocyclopentyl)-4-phenylbutan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Chlorocyclopentyl)-4-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2-Chlorocyclopentyl)-4-phenylbutan-1-one can be compared with other similar compounds, such as:

    Cyclopentyl derivatives: Compounds with similar cyclopentyl structures but different substituents.

    Phenylbutanone derivatives: Compounds with similar phenylbutanone backbones but different substituents on the cyclopentyl ring.

The uniqueness of this compound lies in its specific combination of a chlorocyclopentyl group and a phenylbutanone backbone, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

67281-44-1

Molecular Formula

C15H19ClO

Molecular Weight

250.76 g/mol

IUPAC Name

1-(2-chlorocyclopentyl)-4-phenylbutan-1-one

InChI

InChI=1S/C15H19ClO/c16-14-10-5-9-13(14)15(17)11-4-8-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2

InChI Key

SQZAORIAYWEYGG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)Cl)C(=O)CCCC2=CC=CC=C2

Origin of Product

United States

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